Undecanediamidine

Description

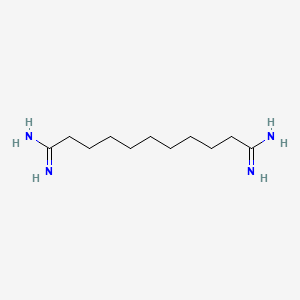

Undecanediamidine (C₁₁H₂₄N₄) is a linear (bis)amidine compound with demonstrated antitrypanosomal activity, particularly against Trypanosoma brucei rhodesiense (Tbr), the causative agent of African sleeping sickness. Structurally, it consists of an 11-carbon aliphatic chain terminated by two amidine groups (-C(=NH)NH₂). Unlike aromatic amidines such as pentamidine, its linear structure may influence its pharmacokinetic properties and target interactions .

Properties

CAS No. |

7170-96-9 |

|---|---|

Molecular Formula |

C11H24N4 |

Molecular Weight |

212.34 g/mol |

IUPAC Name |

undecanediimidamide |

InChI |

InChI=1S/C11H24N4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H3,12,13)(H3,14,15) |

InChI Key |

UEBKTDKOPUCXBI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=N)N)CCCCC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanediamidine can be synthesized through several methods. One common approach involves the reaction of 1,11-undecanediamine with an appropriate nitrile under acidic conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. Another method involves the use of carbodiimides, which react with amines to form amidines under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Undecanediamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: The amidine groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Undecanediamidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: this compound derivatives are being explored for their antimicrobial and anticancer properties.

Industry: It is used in the production of polymers and as a stabilizer in various chemical processes

Mechanism of Action

The mechanism of action of undecanediamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Classes of Antitrypanosomal Amidines

Antitrypanosomal agents are broadly categorized into:

- Aromatic bis-amidines (e.g., pentamidine, berenil).

- Linear bis-amidines/guanidines (e.g., undecanediamidine, synthalin).

- Conformationally restricted analogs (e.g., methylglyoxal (bis)guanylhydrazone (MGBG), CGP 40215).

Comparative Analysis

Pentamidine (Aromatic Bis-Amidine)

- Structure: Two amidine groups linked via a diphenoxypropane core.

- Activity : IC₅₀ ~1–10 nM against T. brucei; however, significant toxicity (e.g., renal, pancreatic) limits clinical use .

- Mechanism : Binds to kinetoplast DNA (kDNA) and inhibits mitochondrial function.

This compound (Linear Bis-Amidine)

- Structure : 11-carbon aliphatic chain with terminal amidines.

- Activity : IC₅₀ ~0.18 µM against Tbr in vitro, comparable to pentamidine but with reduced toxicity in preclinical models .

- Mechanism: Proposed inhibition of the P2 adenosine transporter, critical for drug uptake in trypanosomes.

Synthalin (Linear Bis-Guanidine)

- Structure : Similar to this compound but with guanidine termini.

- Activity: Moderate antitrypanosomal activity (Ki ~2–47 mM against T.

MGBG (Conformationally Restricted Analog)

Pharmacokinetic and Toxicity Profiles

| Compound | Class | Molecular Weight (g/mol) | IC₅₀ (Tbr) | Key Toxicity Concerns | In Vivo Efficacy |

|---|---|---|---|---|---|

| This compound | Linear bis-amidine | 224.34 | 0.18 µM | Low preclinical toxicity | Under evaluation |

| Pentamidine | Aromatic bis-amidine | 340.40 | 1–10 nM | Renal, pancreatic toxicity | Effective |

| Synthalin | Linear bis-guanidine | 214.30 | N/A | Limited data | Inactive |

| CGP 40215 | MGBG analog | 280.30 | 0.5 µM | Metabolic instability | Inactive |

Mechanistic and Selectivity Insights

- Resistance Profile: Trypanosomes with P2 transporter mutations show cross-resistance to both this compound and pentamidine, confirming shared uptake pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.